N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE
Description
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE is a complex organic compound with a unique structure that combines a thienyl group, a pyridinylmethyl group, and a furamide moiety
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-12(2)25-18(21-16(22)14-6-4-8-24-14)15(11)17(23)20-10-13-5-3-7-19-9-13/h3-9H,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSMQAZHIGLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the thienyl and pyridinylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE can be compared with similar compounds, such as:
- 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
- N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-oxo-2H-chromene-3-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
